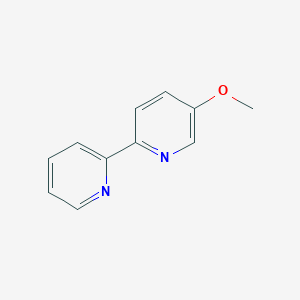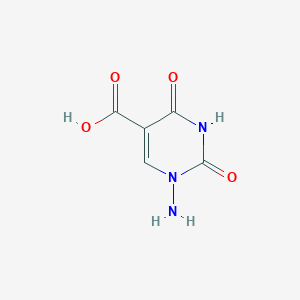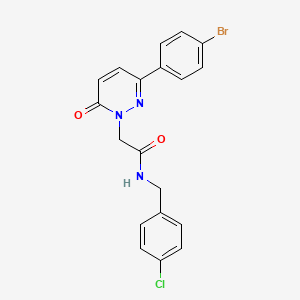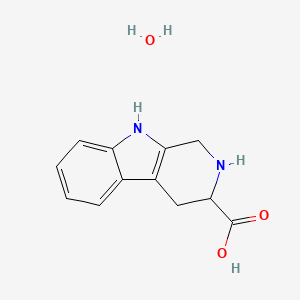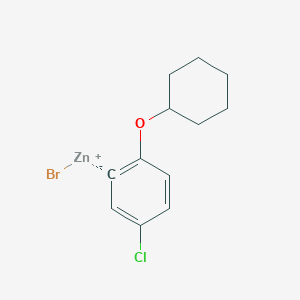
3-Chloro-6-cyclohexyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-cyclohexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy group and the zinc bromide moiety makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-6-cyclohexyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-cyclohexyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general steps are as follows:
Formation of the Grignard Reagent: The starting material, 3-chloro-6-cyclohexyloxyphenyl bromide, is reacted with magnesium turnings in dry THF to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then treated with zinc bromide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-cyclohexyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds with electrophilic partners.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are typically used in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Various electrophiles, such as alkyl halides or aryl halides, can be used to react with this compound.
Major Products Formed
Negishi Coupling: The major products are biaryl or diaryl compounds, depending on the electrophilic partner used.
Substitution Reactions: The products are typically substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-6-cyclohexyloxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and drug candidates.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 3-chloro-6-cyclohexyloxyphenylzinc bromide in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophilic partner, forming a metal complex.
Transmetalation: The organozinc compound transfers its organic group to the metal complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzylzinc bromide: Another organozinc compound used in similar cross-coupling reactions.
6-Chloro-1-hexene: Used in various organic synthesis applications.
Uniqueness
3-Chloro-6-cyclohexyloxyphenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C12H14BrClOZn |
|---|---|
Molecular Weight |
355.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-cyclohexyloxybenzene-5-ide |
InChI |
InChI=1S/C12H14ClO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h6-8,11H,1-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
PJVLQCYWCZNSBR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=[C-]C=C(C=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


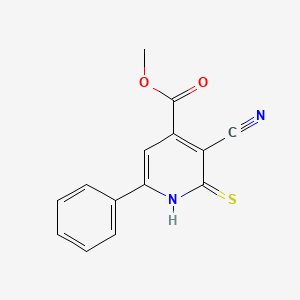
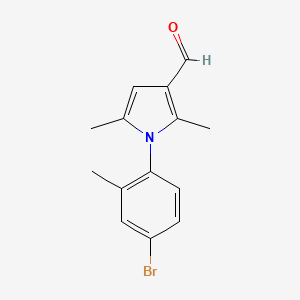
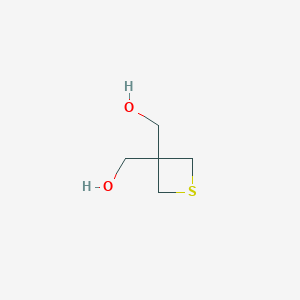
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
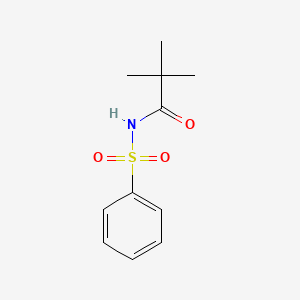
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)

